An In-depth Technical Guide to N,2-Diphenylbutanamide: Structure, Properties, and Potential Applications
An In-depth Technical Guide to N,2-Diphenylbutanamide: Structure, Properties, and Potential Applications
For Distribution to Researchers, Scientists, and Drug Development Professionals
Introduction
N,2-diphenylbutanamide represents a unique chemical entity situated at the intersection of arylamide and alkyl-aryl scaffolds. While this specific molecule is not extensively documented in current chemical literature, its structural motifs are prevalent in a wide array of biologically active compounds. This guide aims to provide a comprehensive technical overview of N,2-diphenylbutanamide, including its elucidated chemical structure, predicted physicochemical properties, a plausible synthetic route with detailed experimental considerations, and an exploration of its potential pharmacological relevance based on the activities of structurally related molecules. For researchers in drug discovery and medicinal chemistry, understanding the nuances of such structures is paramount for the rational design of novel therapeutics.
Chemical Structure and Identification
Based on systematic nomenclature, N,2-diphenylbutanamide is characterized by a butanamide backbone. A phenyl group is attached to the nitrogen atom of the amide, and another phenyl group is substituted at the second carbon of the butyl chain.
Below is a 2D representation of the N,2-diphenylbutanamide structure:
Caption: 2D Chemical Structure of N,2-diphenylbutanamide.
Table 1: Chemical Identifiers for N,2-Diphenylbutanamide
| Identifier | Value |
| IUPAC Name | N,2-diphenylbutanamide |
| Molecular Formula | C₁₆H₁₇NO |
| SMILES | CCC(C1=CC=CC=C1)C(=O)NC2=CC=CC=C2 |
| InChI | InChI=1S/C16H17NO/c1-2-14(12-8-4-3-5-9-12)16(18)17-13-10-6-7-11-13/h3-11,14H,2H2,1H3,(H,17,18) |
Physicochemical Properties
Due to the absence of experimental data for N,2-diphenylbutanamide, its physicochemical properties have been predicted using computational models. These predictions are valuable for guiding experimental design, such as selecting appropriate solvent systems for synthesis and purification, as well as for preliminary assessment of its drug-like properties.[1]
Table 2: Predicted Physicochemical Properties of N,2-Diphenylbutanamide
| Property | Predicted Value | Significance in Drug Development |
| Molecular Weight | 239.31 g/mol | Within the range for good oral bioavailability (Lipinski's Rule of Five).[2] |
| logP (Octanol-Water Partition Coefficient) | 3.5 - 4.0 | Indicates moderate lipophilicity, suggesting good membrane permeability. |
| Hydrogen Bond Donors | 1 | Contributes to solubility and target binding. |
| Hydrogen Bond Acceptors | 1 | Influences solubility and interactions with biological targets. |
| Rotatable Bonds | 4 | Provides conformational flexibility, which can be crucial for binding to a target.[2] |
| Topological Polar Surface Area (TPSA) | 29.1 Ų | Suggests good potential for oral absorption and blood-brain barrier penetration. |
Note: These values are estimations and should be confirmed by experimental determination.
Proposed Synthesis Protocol
The synthesis of N,2-diphenylbutanamide can be achieved through a standard amide coupling reaction between 2-phenylbutanoic acid and aniline. Given the potential for steric hindrance, the choice of coupling reagent is critical to ensure high yield and purity.[3]
Reaction Scheme:
2-Phenylbutanoic Acid + Aniline → N,2-Diphenylbutanamide
Caption: Proposed synthesis workflow for N,2-diphenylbutanamide.
Step-by-Step Methodology:
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Acid Activation: To a solution of 2-phenylbutanoic acid (1.0 eq) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM), add a suitable amide coupling reagent such as HATU (1.1 eq) or HBTU (1.1 eq).[4] The choice of a uronium-based reagent is predicated on their high efficiency in forming the activated ester intermediate, which is less susceptible to racemization at the α-carbon.
-
Base Addition: Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq), to the reaction mixture. The base serves to neutralize the acidic proton of the carboxylic acid and any acidic byproducts generated during the activation step.
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Amine Addition: After a brief activation period (typically 15-30 minutes at room temperature), add aniline (1.0-1.2 eq) to the reaction mixture. The slight excess of aniline can help drive the reaction to completion.
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Reaction Monitoring: The reaction progress should be monitored by an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS), to determine the point of complete consumption of the limiting reagent.
-
Work-up and Purification: Upon completion, the reaction mixture is typically diluted with an organic solvent (e.g., ethyl acetate) and washed sequentially with an acidic aqueous solution (e.g., 1M HCl) to remove excess base and unreacted aniline, followed by a basic aqueous solution (e.g., saturated NaHCO₃) to remove unreacted carboxylic acid, and finally with brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N,2-diphenylbutanamide.
-
Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Potential Pharmacological Significance and Applications
While N,2-diphenylbutanamide itself has not been extensively studied, the structural motifs it contains are present in numerous compounds with diverse biological activities.
-
Analgesic and Anti-inflammatory Properties: The N-phenylacetamide moiety is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs). For instance, derivatives of N-phenylacetamide have been investigated for their analgesic and anti-inflammatory effects.[5] The presence of the N-phenyl group in N,2-diphenylbutanamide suggests it could potentially exhibit similar activities.
-
Anticonvulsant Activity: A number of N-phenylacetamide derivatives have been synthesized and evaluated for their anticonvulsant properties.[6] These compounds often act on voltage-gated sodium channels or other targets within the central nervous system. The lipophilicity imparted by the two phenyl groups in N,2-diphenylbutanamide may facilitate its entry into the CNS, making it a candidate for investigation in this therapeutic area.
-
Antimicrobial and Antifungal Activity: Various diarylamide and diphenylacetamide derivatives have demonstrated promising antimicrobial and antifungal activities.[7][8] The specific substitution pattern and overall molecular geometry of N,2-diphenylbutanamide could allow for interactions with microbial targets.
-
Anticancer Activity: The diarylamide scaffold is found in some compounds designed as tubulin polymerization inhibitors, a validated target in cancer therapy.[9] Furthermore, certain N-phenylacetamide derivatives have shown cytotoxic effects against various cancer cell lines.[10]
The following diagram illustrates a potential logical relationship for structure-activity relationship (SAR) studies, starting from the N,2-diphenylbutanamide core.
Caption: Structure-Activity Relationship (SAR) exploration map for N,2-diphenylbutanamide.
Conclusion
N,2-diphenylbutanamide, while not a widely characterized compound, presents an intriguing scaffold for medicinal chemistry exploration. Its synthesis is achievable through established amide coupling methodologies, and its structural similarity to known bioactive molecules suggests a range of potential pharmacological applications, including as an analgesic, anti-inflammatory, anticonvulsant, antimicrobial, or anticancer agent. The predictive data and synthetic strategies outlined in this guide provide a solid foundation for researchers to embark on the synthesis and biological evaluation of this and related compounds, potentially leading to the discovery of novel therapeutic agents.
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